molecular formula C18H17FN2 B5654533 2-[(3-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

2-[(3-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B5654533
M. Wt: 280.3 g/mol
InChI Key: REKPSISSGGDYBJ-UHFFFAOYSA-N
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Description

2-[(3-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can be achieved through a multi-step process involving the formation of the indole core followed by functionalization. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions to form the indole core . Subsequent N-alkylation with 3-fluorobenzyl halides can introduce the fluorophenyl group . The reaction conditions typically involve the use of strong acids like hydrochloric acid and heating to facilitate the formation of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . Additionally, the availability of starting materials and reagents in bulk quantities can reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for drug development and materials science .

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2/c19-14-5-3-4-13(10-14)11-21-9-8-16-15-6-1-2-7-17(15)20-18(16)12-21/h1-7,10,20H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKPSISSGGDYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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